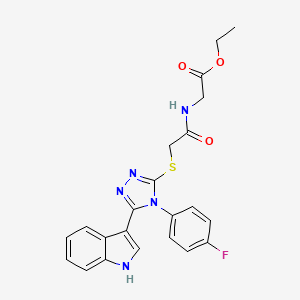
2-(2-((4-(4-fluorophényl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acétamido)acétate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C22H20FN5O3S and its molecular weight is 453.49. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protodéboronation et hydrométhylation d'alcènes
Les esters boroniques de pinacol sont des éléments constitutifs précieux en synthèse organique. Si la fonctionnalisation de la déboronation des esters boroniques alkyliques est bien établie, la protodéboronation a reçu moins d'attention. Cependant, des recherches récentes ont exploré la protodéboronation catalytique des esters boroniques alkyliques 1°, 2° et 3° en utilisant une approche radicalaire . Il est à noter que cette méthode permet une hydrométhylation d'alcènes formelle anti-Markovnikov, une transformation qui n'avait jamais été explorée auparavant. Le protocole a été appliqué avec succès au (−)-Δ8-THC et au cholestérol protégés par un groupe méthoxy.
Propriétés chimiques et structure
Le composé "2-(2-((4-(4-fluorophényl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acétamido)acétate d'éthyle" a la structure chimique suivante : !Structure . Il contient un cycle indole, un cycle triazole et un groupe thioacétamido.
Brevets et propriété intellectuelle
L'exploration des bases de données de brevets peut révéler des applications existantes ou potentielles. Les chercheurs devraient déterminer si ce composé est breveté ou si des dérivés apparentés ont été brevetés.
En résumé, le "this compound" est prometteur dans divers domaines, de la synthèse organique au développement de médicaments et à la science des matériaux. Des recherches supplémentaires et une collaboration interdisciplinaire permettront de libérer tout son potentiel. 🌟
Propriétés
IUPAC Name |
ethyl 2-[[2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3S/c1-2-31-20(30)12-25-19(29)13-32-22-27-26-21(28(22)15-9-7-14(23)8-10-15)17-11-24-18-6-4-3-5-16(17)18/h3-11,24H,2,12-13H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFGUOIMWDIHBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


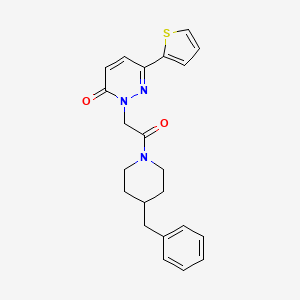

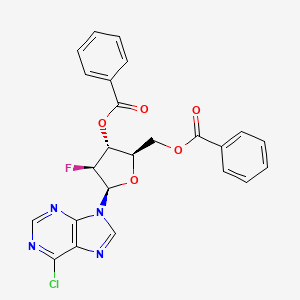
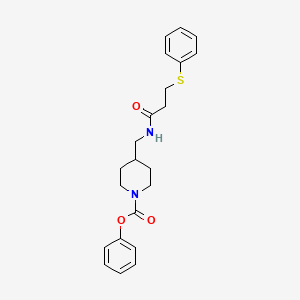
![5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2407888.png)
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)

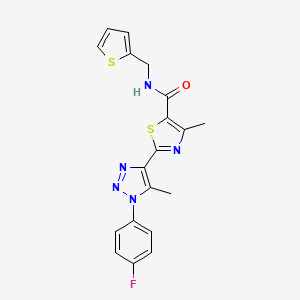
![1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)
![2-Chloro-pyrido[3,2-D]pyrimidine](/img/structure/B2407896.png)
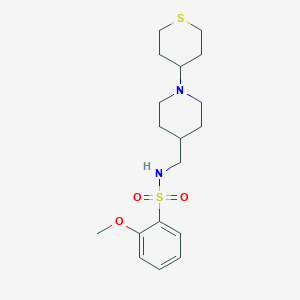
![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)
